molecular formula C6H12O2S B133599 3-Mercapto-3-methylbutyl formate CAS No. 50746-10-6

3-Mercapto-3-methylbutyl formate

Numéro de catalogue: B133599
Numéro CAS: 50746-10-6
Poids moléculaire: 148.23 g/mol
Clé InChI: VTAPYUYITKYXJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Mercapto-3-methylbutyl formate (CAS: 50746-10-6; FEMA 3855) is a sulfur-containing compound classified as a non-aromatic thiol ester. It is structurally characterized by a formate group (-O-CO-O-) and a thiol (-SH) group attached to a branched methylbutyl chain. This compound is a key contributor to the aroma profile of roasted coffee, particularly in Arabica varieties, where it imparts complex notes described as "sweaty, fruity, blackcurrant-like, catty, and roasty" . It is synthesized during coffee roasting via Maillard reactions and degradation of sulfur-containing amino acids . At concentrations as low as 0.1 ppm, it significantly enhances coffee’s sensory profile, contributing to its status as a functional food with antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Mercapto-3-methylbutyl formate can be synthesized through the reaction of 3-mercapto-3-methyl-1-butanol with formic acid or its derivatives . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The raw materials are fed into the reactor, where they undergo esterification to form the desired product. The product is then purified through distillation or other separation techniques to achieve the required purity levels .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

As a formate ester, the compound undergoes hydrolysis under acidic or basic conditions:

Condition Products Mechanism
Acidic (H⁺)Formic acid + 3-mercapto-3-methylbutanolNucleophilic acyl substitution
Basic (OH⁻)Formate salt + corresponding thiol alcoholSaponification

Stability Notes :

  • Hydrolysis is minimized in neutral, anhydrous conditions .

  • Stability in food matrices (e.g., coffee, wine) suggests resistance to enzymatic hydrolysis at ambient pH .

Thermal Decomposition and Combustion

Under combustion, the compound decomposes to release sulfur oxides (SOₓ) and carbon dioxide :

C6H12O2S+9O26CO2+6H2O+SO2\text{C}_6\text{H}_{12}\text{O}_2\text{S}+9\text{O}_2\rightarrow 6\text{CO}_2+6\text{H}_2\text{O}+\text{SO}_2

Critical Data :

  • Flash Point : 71.5°C

  • Hazardous Combustion Products : SO₂, CO

Thiol-Specific Reactivity

The tertiary thiol group (-SH) undergoes characteristic reactions:

Oxidation :

  • Forms a disulfide bond (R-S-S-R) in the presence of mild oxidants (e.g., O₂, I₂) .

  • Reaction:
    2C6H12O2S+O2C12H22O4S2+H2O2\text{C}_6\text{H}_{12}\text{O}_2\text{S}+\text{O}_2\rightarrow \text{C}_{12}\text{H}_{22}\text{O}_4\text{S}_2+\text{H}_2\text{O}

Nucleophilic Substitution :

  • The thiol group can react with alkyl halides or epoxides, though such reactions are undocumented for this specific ester.

Role in Food Chemistry

While not a direct reaction, enzymatic degradation in foods like coffee and wine releases volatile thiols (e.g., 3-mercapto-3-methylbutanol) contributing to "catty" or fruity aromas .

  • Threshold Perception : 1500 ng/L in water .

  • Biochemical Pathway : β-lyase cleavage during fermentation liberates thiols from cysteine conjugates .

Stability and Storage Considerations

  • Light Sensitivity : No documented photodegradation .

  • Storage Recommendations : Inert atmosphere, cool (4°C), and protected from moisture .

Applications De Recherche Scientifique

Introduction to 3-Mercapto-3-methylbutyl formate

This compound (CAS Number: 50746-10-6) is an organic compound classified as a carboxylic acid ester, characterized by its unique structure and properties. It has garnered attention primarily for its applications in the food industry, particularly as a flavoring agent. This compound possesses a distinct catty, fruity, and herbal taste profile, making it valuable in enhancing the sensory attributes of various food products.

Chemical Properties and Structure

This compound has the following chemical characteristics:

  • Molecular Formula : C₆H₁₂O₂S
  • Molecular Weight : 148.223 g/mol
  • IUPAC Name : 3-methyl-3-sulfanylbutyl formate
  • Structure :
    CC C S CCOC O\text{CC C S CCOC O}

These properties categorize it within the broader class of organic compounds known as carboxylic acid esters, which are essential in various biological and industrial applications.

Flavoring Agent in Food Industry

One of the primary applications of this compound is as a flavoring agent in the food industry. It is particularly noted for its role in enhancing the flavor profile of roasted coffee. Studies have shown that this compound contributes significantly to the aroma and taste of Arabica and Robusta coffees, with its concentration increasing with the degree of roasting .

Table 1: Concentration Levels in Coffee

Coffee TypeConcentration of this compound (ppm)
Arabica CoffeeDetected but not quantified
Robusta CoffeeDetected but not quantified
Roasted CoffeeIncreases with roasting degree

Nutritional Applications

Research indicates that this compound may serve as a potential biomarker for certain foods, particularly coffee . This characteristic can be utilized to trace dietary intake and assess nutritional profiles in various populations.

Applications in Brewing

The compound has been identified in yeast strains used for brewing, where it may influence the flavor profile of beers . Its presence can affect fermentation processes and potentially improve the sensory qualities of the final product.

Research on Antioxidant Properties

There is ongoing research into the antioxidant properties of compounds related to this compound, particularly in food matrices like sesame seed meals. These studies suggest that processing methods can enhance the nutritional profile of these foods, which may include compounds like this compound .

Potential Use in Fragrance Industry

Due to its unique aromatic properties, there is potential for utilizing this compound in the fragrance industry. Its distinct scent profile could be beneficial in creating new fragrance formulations.

Case Study 1: Flavor Contribution in Coffee

A study highlighted that 3-Mercapto-3-methylbutyl acetate, closely related to formate, was identified as a significant contributor to roasted coffee flavor. The research demonstrated that variations in roasting levels influenced the concentration of these compounds, suggesting that they play a crucial role in defining coffee's sensory attributes .

Case Study 2: Nutritional Profiling

In another study examining dietary impacts on health, researchers explored how compounds like this compound could serve as biomarkers for dietary habits related to coffee consumption. This research aims to connect flavor compounds with nutritional outcomes .

Mécanisme D'action

The mechanism of action of 3-mercapto-3-methylbutyl formate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity and function . Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-Mercapto-3-methylbutyl Acetate (CAS: 50746-09-3)

  • Structural Difference : Replaces the formate group with an acetate (-O-CO-CH₃).
  • Odor Profile : Less fruity but more "roasty" and "meaty" compared to the formate .
  • Role in Coffee : Identified in roasted coffee brews, its concentration increases with roasting intensity, similar to the formate. However, its aroma contribution is secondary due to lower volatility and higher odor thresholds .
  • Chemical Stability: More stable than the formate due to the larger acetyl group, reducing interaction with coffee melanoidins .

3-Mercapto-3-methyl-1-butanol (CAS: 34300-94-2)

  • Structural Difference : Replaces the formate ester with a hydroxyl (-OH) group.
  • Odor Profile : "Sweet, soup-like, cooked meat, spicy, and chicken brothy" .
  • Role in Coffee : Acts as a precursor to thiol esters like the formate and acetate. Its concentration decreases with roasting, contrasting with the formate’s increase .
  • Sensory Threshold : Higher than the formate (1:1.7×10⁷ dilution in mice vs. 1:1.4×10⁵ for the formate), indicating lower potency .

2-Furfurylthiol (CAS: 98-02-2)

  • Structural Difference : Aromatic thiol with a furan ring.
  • Odor Profile : "Coffee-like, burnt, sulfury" .
  • Role in Coffee : A primary aroma compound in both Arabica and Robusta coffee, with higher volatility but lower stability than 3-mercapto-3-methylbutyl formate. It degrades rapidly in brewed coffee .
  • Interaction with Melanoidins: Shows strong binding to coffee melanoidins, reducing its free concentration in brews .

3-Mercapto-3-methylbutyl Isovalerate (CAS: 612071-27-9)

  • Structural Difference : Larger isovalerate ester group (-O-CO-C₄H₉).
  • Odor Profile: Not well-documented but expected to have "earthy, savory" notes due to the branched ester.
  • Applications : Less common in coffee; primarily used in savory flavor formulations .

Key Comparative Data

Compound CAS Number Odor Threshold (ppm) Odor Descriptors Role in Coffee Aroma logP Value
This compound 50746-10-6 0.001 (humans) Sweaty, fruity, catty, roasty Primary contributor 1.258
3-Mercapto-3-methylbutyl acetate 50746-09-3 0.05 (estimated) Roasty, meaty Secondary contributor 1.85 (est.)
3-Mercapto-3-methyl-1-butanol 34300-94-2 0.0001 (mice) Sweet, meaty, brothy Precursor 0.92 (est.)
2-Furfurylthiol 98-02-2 0.00001 (humans) Coffee-like, sulfury Primary contributor 1.10

Functional Group Impact on Properties

  • Formate vs. Acetate Esters : The smaller formate group in this compound increases volatility and aroma potency compared to its acetate counterpart, but reduces stability .
  • Thiol vs. Alcohol: The thiol group in the formate enhances sulfurous aroma notes, while the hydroxyl group in 3-mercapto-3-methyl-1-butanol shifts the profile toward sweeter, meatier tones .

Species-Specific Sensitivity

  • Mice: Less sensitive to this compound (threshold 1:1.4×10⁵) than to 3-mercapto-3-methyl-1-butanol (1:1.7×10⁷) .
  • Humans : More sensitive than mice to the formate, detecting it at 0.001 ppm. This compound also triggers parosmia (distorted smell perception) in some individuals .

Stability and Interactions in Coffee

  • Melanoidin Binding: Non-aromatic thiols like the formate show minimal interaction with coffee melanoidins, unlike aromatic thiols (e.g., 2-furfurylthiol) or pyrazines, which bind strongly .
  • Thermal Degradation : The formate is stable under roasting conditions but degrades slowly in acidic brews, unlike 2-furfurylthiol, which decomposes rapidly .

Activité Biologique

3-Mercapto-3-methylbutyl formate (MMBF) is a sulfur-containing compound notable for its distinct olfactory properties and biological implications. This article explores its synthesis, biological activity, and significance in various applications, particularly in food science.

Chemical Structure and Synthesis

This compound is an organosulfur compound with the molecular formula C6H12O2SC_6H_{12}O_2S. The compound is synthesized through various chemical pathways, often starting from 3-mercapto-3-methylbutanol. The synthesis typically involves esterification processes, where the thiol group reacts to form the corresponding formate ester.

Odor Profile and Sensory Impact

MMBF is recognized for its potent aroma, described as "catty" or "roasted coffee-like." It plays a significant role in the flavor profile of various food products, especially coffee and wines. The perception threshold of MMBF is notably low, with studies indicating that it can be detected at concentrations as low as 1500 ng/L in aqueous solutions, making it an important compound in sensory analysis.

Case Studies in Food Science

  • Coffee Aroma Analysis :
    • A study utilizing Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) demonstrated that MMBF contributes significantly to the aroma of freshly brewed coffee. The compound was detected in trace amounts (below 1 ppbv) but showed a marked increase in concentration post-consumption, indicating its role in flavor release during drinking .
  • Wine Flavor Contribution :
    • In wine studies, particularly with Sauvignon Blanc, MMBF has been identified as a key contributor to the complex aroma profile. The concentration of MMBF tends to rise with increased roasting levels of coffee beans or fermentation processes in winemaking .

Enzymatic Activity and Degradation

Research indicates that MMBF's stability and volatility can be influenced by enzymatic activity. For instance, salivary enzymes can degrade MMBF more rapidly than other volatile thiols, which may affect its sensory properties during consumption . Moreover, factors such as temperature and pH during food processing can alter the concentration and perception of MMBF.

Table of Key Findings

Study FocusKey FindingsReference
Coffee AromaDetected at concentrations < 1 ppbv; significant post-consumption increase
Wine FlavorContributes to aroma; concentration increases with roasting
Enzymatic DegradationRapid degradation by salivary enzymes; affects sensory properties
Odor ThresholdPerception threshold at 1500 ng/L in water

Propriétés

IUPAC Name

(3-methyl-3-sulfanylbutyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPYUYITKYXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198790
Record name 3-Mercapto-3-methylbutyl formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

181.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-3-methylbutyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.03
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

50746-10-6
Record name 3-Mercapto-3-methylbutyl formate
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Record name 3-Mercapto-3-methylbutyl formate
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Record name 3-Mercapto-3-methylbutyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3-sulfanylbutyl) formate
Source European Chemicals Agency (ECHA)
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Record name 3-MERCAPTO-3-METHYLBUTYL FORMATE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Mercapto-3-methylbutyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Mercapto-3-methylbutyl formate
3-Mercapto-3-methylbutyl formate
3-Mercapto-3-methylbutyl formate
3-Mercapto-3-methylbutyl formate
3-Mercapto-3-methylbutyl formate
3-Mercapto-3-methylbutyl formate

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